
(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone is a chemical compound known for its unique structure and properties. It is a monoacylphosphine oxide-based photoinitiator that can be incorporated into various polymeric matrices for efficient curing and color stability of resins . This compound is particularly significant in the field of photochemistry due to its ability to initiate polymerization reactions upon exposure to light.
Vorbereitungsmethoden
The synthesis of (Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone involves several steps. One common synthetic route includes the reaction of diphenylphosphine oxide with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it back to the phosphine state.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone has a wide range of scientific research applications:
Biology: The compound’s ability to initiate polymerization makes it useful in the development of biomaterials and tissue engineering scaffolds.
Medicine: It is explored for use in drug delivery systems where controlled polymerization can aid in the release of therapeutic agents.
Wirkmechanismus
The mechanism of action of (Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone involves the absorption of light, leading to the generation of reactive species that initiate polymerization. Upon exposure to UV light, the compound undergoes homolytic cleavage to form free radicals. These radicals then react with monomers to form polymer chains. The molecular targets include the double bonds in monomers, and the pathways involved are primarily radical polymerization pathways .
Vergleich Mit ähnlichen Verbindungen
(Diphenylphosphorothioyl)(2,4,6-trimethylphenyl)methanone can be compared with other similar compounds such as:
(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: This compound is also a photoinitiator with similar applications in polymerization reactions.
(Diphenylphosphoryl)(mesityl)methanone: Another photoinitiator with comparable properties and uses.
2,4,6-Trimethylbenzoylphenyl phosphinate: Shares similar photochemical properties and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and efficiency in initiating polymerization reactions under UV light .
Eigenschaften
CAS-Nummer |
82971-78-6 |
|---|---|
Molekularformel |
C22H21OPS |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
diphenylphosphinothioyl-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C22H21OPS/c1-16-14-17(2)21(18(3)15-16)22(23)24(25,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChI-Schlüssel |
AZZFBQARISLQHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


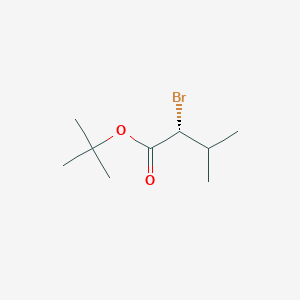
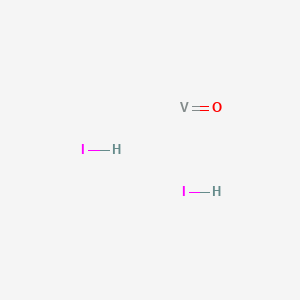
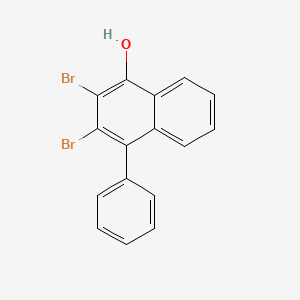
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
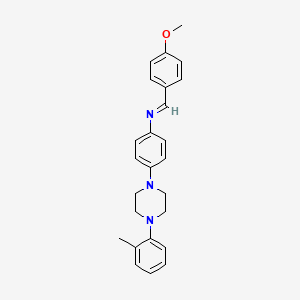
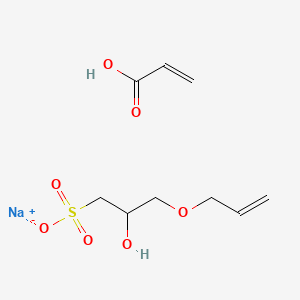
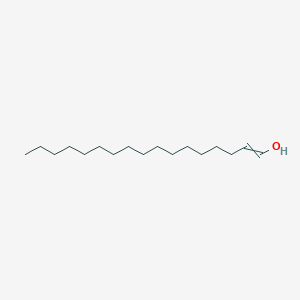
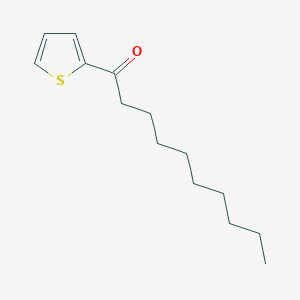
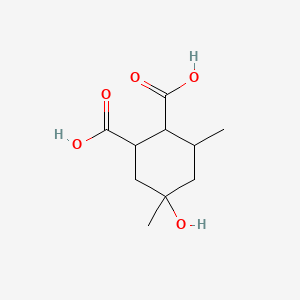

![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
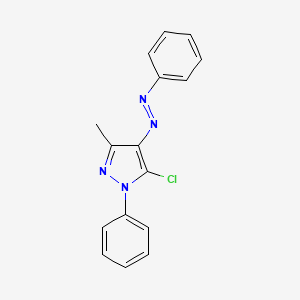
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)
